molecular formula C23H26N2OS B2438627 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 878053-63-5

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2438627
CAS No.: 878053-63-5
M. Wt: 378.53
InChI Key: OBBNWNMHTFIUIW-UHFFFAOYSA-N
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Description

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the indole family, which is known for its diverse biological activities and presence in various natural products and drugs .

Properties

IUPAC Name

2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-18-9-3-4-10-19(18)17-27-22-15-25(21-12-6-5-11-20(21)22)16-23(26)24-13-7-2-8-14-24/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBNWNMHTFIUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with cellular targets.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
  • Indole-3-acetic acid
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the indole core with the 2-methylbenzylthio and 2-oxo-2-piperidin-1-ylethyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Overview

The compound 2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features an indole core, which is known for its diverse biological properties, combined with a piperidine moiety and a sulfanyl group. This unique combination suggests various mechanisms of action and potential therapeutic applications.

Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : The indole structure can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution, where a thiol reacts with a suitable leaving group on the indole ring.
  • Attachment of the Piperidine Moiety : The final step involves coupling reactions to introduce the piperidine group, which is crucial for the compound's biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole core and sulfanyl group. These interactions may modulate the activity of target proteins, leading to various biological effects, including:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit robust antitumor effects in xenograft models .
  • Dopamine Receptor Modulation : Related compounds have shown selective agonistic activity at dopamine receptors (D3R), indicating potential applications in neurological disorders .

Case Studies and Research Findings

Research has highlighted several promising aspects of this compound:

  • Anticancer Properties : In vitro studies demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation. For example, modifications to the piperidine ring have been shown to enhance cellular potency against specific cancer cell lines .
  • Dopamine Receptor Activity : A related compound was found to act as a full agonist at D3R with an EC50 value of 710 nM, while showing no activity at D2R. This selectivity suggests potential therapeutic applications in treating diseases like schizophrenia or Parkinson's disease without the side effects associated with D2 receptor activation .

Structure–Activity Relationship (SAR)

The following table summarizes key findings from structure–activity relationship studies on related compounds:

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 216,800 ± 1,400

This data illustrates the varying degrees of activity across different modifications and highlights the importance of specific structural features in enhancing biological efficacy .

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